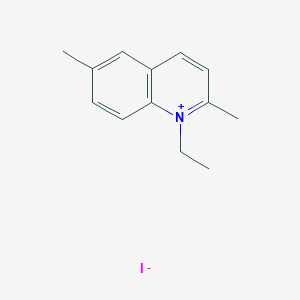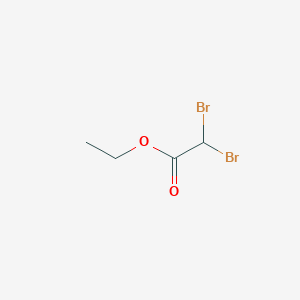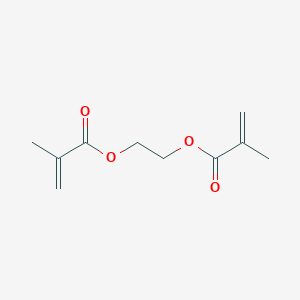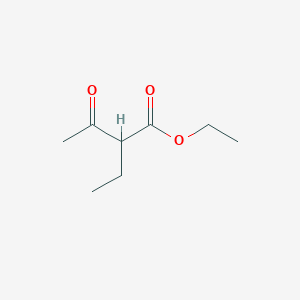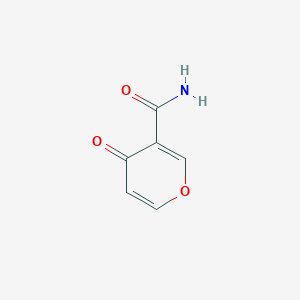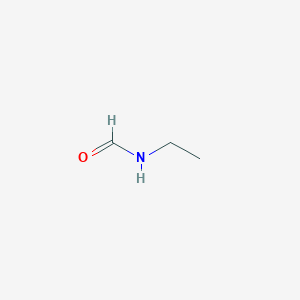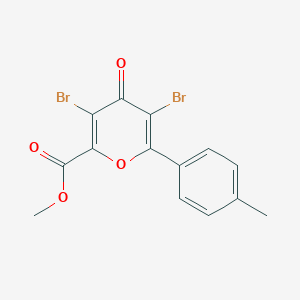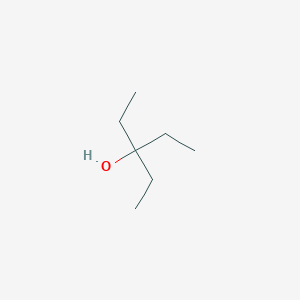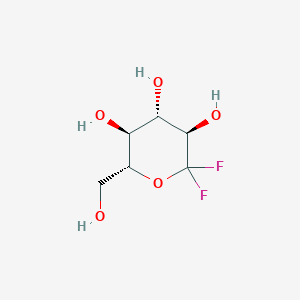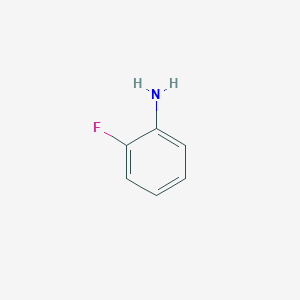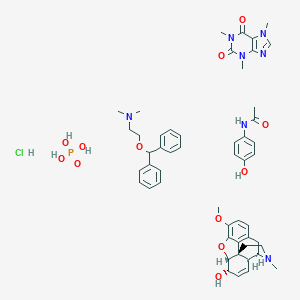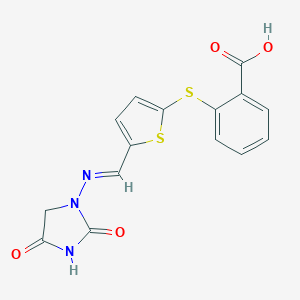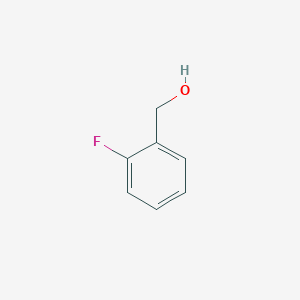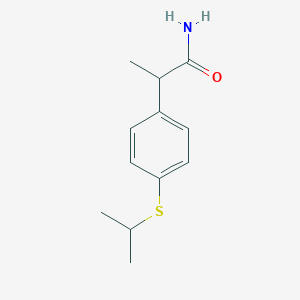
2-(4-Propan-2-ylsulfanylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as PIPER and is a potent inhibitor of certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of PIPER involves its ability to bind to the active site of the target enzyme and inhibit its activity. PIPER binds to HDAC6 and CAIX in a reversible manner, which allows for the potential development of more specific inhibitors in the future.
Efectos Bioquímicos Y Fisiológicos
The inhibition of HDAC6 and CAIX by PIPER has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 has been shown to increase the acetylation of tubulin, which leads to the stabilization of microtubules and inhibition of cell motility. Inhibition of CAIX has been shown to decrease the acidity of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PIPER in lab experiments is its potency and specificity for HDAC6 and CAIX. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using PIPER is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the development and use of PIPER in scientific research. One direction is the development of more specific inhibitors of HDAC6 and CAIX based on the structure of PIPER. Another direction is the investigation of the potential therapeutic applications of PIPER in cancer treatment. Additionally, the use of PIPER in combination with other inhibitors or therapies could enhance its effectiveness and reduce potential side effects.
In conclusion, PIPER is a unique chemical compound that has been widely used in scientific research for its ability to inhibit certain enzymes in the body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of PIPER in scientific research has the potential to lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of PIPER involves the reaction of 2-bromo-4-(propan-2-ylsulfanyl)phenylboronic acid with 2-aminopropanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure PIPER.
Aplicaciones Científicas De Investigación
PIPER has been widely used in scientific research for its ability to inhibit certain enzymes in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in many cellular processes such as protein degradation, cell motility, and immune response. PIPER has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Propiedades
Número CAS |
129602-95-5 |
|---|---|
Nombre del producto |
2-(4-Propan-2-ylsulfanylphenyl)propanamide |
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
Clave InChI |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Sinónimos |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



